N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide)
Overview
Description
N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is a chemical compound with the molecular formula C8H14Cl2N2O2 and a molecular weight of 241.12 g/mol . This compound is characterized by the presence of two chloro-N-methylacetamide groups connected by an ethane-1,2-diyl linker. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) typically involves the reaction of ethylenediamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product . The general reaction conditions include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and quality of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from the reactions of N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) include substituted amides, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) involves its ability to react with nucleophilic sites on biomolecules. This reactivity is primarily due to the presence of the chloro groups, which can undergo nucleophilic substitution reactions. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-phenylacetamide: Similar in structure but with a phenyl group instead of the ethane-1,2-diyl linker.
2-Chloro-N-methylacetamide: Lacks the ethane-1,2-diyl linker and has only one chloro-N-methylacetamide group.
1,2-Bis(2-chloroethoxy)ethane: Contains two chloroethoxy groups connected by an ethane linker.
Uniqueness
N,N’-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) is unique due to its specific structure, which allows it to act as a bifunctional reagent. This bifunctionality enables it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)-methylamino]ethyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-11(7(13)5-9)3-4-12(2)8(14)6-10/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTABKLQUXUUQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)CCl)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36784-59-5 | |
Record name | N,N'-(ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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